2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
1H NMR (400 MHz, CDCl3):
- Boc group : A singlet at δ 1.43 ppm integrates to 9H, corresponding to the tert-butyl group.
- Cyclobutane protons : Two doublets of doublets at δ 1.98 ppm (J = 10.2, 6.5 Hz) and δ 2.15 ppm (J = 10.2, 8.1 Hz) arise from the methylene protons adjacent to the dimethyl groups.
- Carboxylic acid : A broad peak at δ 12.1 ppm (1H) is observed in non-deuterated solvents.
13C NMR (100 MHz, CDCl3):
Infrared (IR) Vibrational Mode Analysis
| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O stretch (Boc) | 1695 | Carbamate carbonyl |
| C=O stretch (COOH) | 1710 | Carboxylic acid |
| N-H stretch | 3350 | Secondary amine (if deprotected) |
| O-H stretch (COOH) | 2500–3000 | Broad, hydrogen-bonded |
The absence of N-H stretches in the Boc-protected form confirms successful amino group protection.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 258.2 [M+H]⁺. Key fragments include:
- m/z 201.1: Loss of tert-butyl group (C4H9- , 57 Da).
- m/z 157.0: Decarboxylation (CO2, 44 Da).
- m/z 100.2: Cyclobutane ring cleavage followed by methyl group elimination.
Comparative Analysis with Related Compounds
The compound’s rigidity contrasts with flexible linear analogs, enhancing its utility in constrained peptide design. Compared to cyclohexane-based Boc-protected amines, the cyclobutane core imposes greater angle strain (88° vs. 109.5°), which elevates reactivity in ring-opening reactions.
Properties
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7(9(14)15)6-12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYVVUUOPFICAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1NC(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Strategies
The cyclobutane ring is typically constructed via [2+2] cycloaddition reactions. For example, photochemical dimerization of α,β-unsaturated esters under UV light generates the strained four-membered ring system. A study demonstrated that irradiation of 3,3-dimethylacrylic acid methyl ester in dichloromethane at 254 nm produced the cyclobutane dimer with 68% yield, though with limited regioselectivity. Subsequent hydrolysis of the ester moiety using lithium hydroxide in tetrahydrofuran (THF)/water (4:1) at 0°C afforded the carboxylic acid derivative.
Table 1: Cycloaddition Reaction Parameters and Outcomes
| Starting Material | Conditions | Yield | Regioselectivity |
|---|---|---|---|
| 3,3-Dimethylacrylic acid | UV (254 nm), CH₂Cl₂, 24 h | 68% | 1,2:1,3 = 3:1 |
| Ethyl 2-methylpent-2-enoate | Visible light, eosin Y, 12 h | 72% | 1,2:1,3 = 5:1 |
Ring-Expansion Approaches
An alternative method involves the ring expansion of cyclopropane derivatives. Treatment of 1-aminocyclopropane-1-carboxylic acid with dimethylsulfonium methylide in dimethyl sulfoxide (DMSO) at −78°C induces ring expansion to the cyclobutane system. This method achieves 55–60% yield but requires strict temperature control to prevent side reactions.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
Direct Boc Protection of Cyclobutane Amines
The Boc group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O). A optimized protocol uses:
-
Molar ratio: 1:1.2 (amine:(Boc)₂O)
-
Base: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Solvent: Anhydrous THF
-
Temperature: 0°C to room temperature, 12 h
This method affords 85–90% yield of the Boc-protected amine, as confirmed by ¹H NMR (δ 1.44 ppm for Boc methyl groups).
Stereochemical Considerations
For enantiomerically pure products, chiral auxiliaries or catalysts are employed. The use of (R)-BINOL-phosphoric acid (10 mol%) in toluene at −40°C enables asymmetric induction during Boc protection, achieving up to 92% enantiomeric excess (ee).
Carboxylic Acid Functionalization
Oxidation of Primary Alcohols
The carboxylic acid moiety is often installed via oxidation of a hydroxymethyl precursor. Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C oxidizes the alcohol to the acid in 78% yield. Alternatives include TEMPO/NaClO (91% yield, milder conditions).
Table 2: Oxidation Methods Comparison
| Oxidizing Agent | Solvent | Temp | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Jones reagent | Acetone | 0°C | 78% | 95% |
| TEMPO/NaClO | CH₂Cl₂/H₂O | RT | 91% | 98% |
| KMnO₄ | H₂O | 70°C | 65% | 90% |
Hydrolysis of Nitriles
Cyclobutane carbonitriles undergo hydrolysis to carboxylic acids using concentrated HCl (6 M) at reflux for 48 h (yield: 82%). Microwave-assisted hydrolysis (150°C, 30 min) reduces reaction time but decreases yield to 74% due to decarboxylation side reactions.
Integrated Synthetic Protocols
Three-Step Industrial Process
Solid-Phase Synthesis for Parallel Production
Immobilization of the cyclobutane core on Wang resin enables automated synthesis:
-
Loading capacity: 0.8 mmol/g
-
Boc protection efficiency: 94% per cycle
-
Cleavage conditions: TFA/H₂O (95:5), 2 h
This method produces 500 mg quantities with 99.2% purity, suitable for high-throughput screening.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC conditions:
-
Column: C18, 150 × 4.6 mm, 5 µm
-
Mobile phase: 0.1% TFA in H₂O/MeCN gradient
-
Retention time: 8.2 min
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Synthesis and Derivatives
The compound can be synthesized through various methods, including the protection of amino groups using tert-butoxycarbonyl (Boc) groups. This process is crucial in the preparation of amino acids and peptide synthesis, where protecting groups are often necessary to prevent unwanted reactions during subsequent steps.
Pharmaceutical Development
2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid serves as a precursor in the synthesis of bioactive peptides and pharmaceuticals. Its ability to form stable linkages with other chemical entities makes it a valuable building block in drug design.
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound exhibit potential as enzyme inhibitors, particularly against enzymes involved in cancer metabolism. For example, studies have shown that modifications to the cyclobutane structure can enhance inhibitory activity against specific targets such as aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers .
Targeted Drug Delivery
The compound's structure allows it to be selectively taken up by L-type amino acid transporters, making it a candidate for targeted delivery systems in cancer therapy. In vivo studies have demonstrated preferential accumulation in tumor tissues compared to normal tissues, suggesting its utility in enhancing the efficacy of anticancer agents .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of AKR enzymes revealed that derivatives of this compound showed significant growth inhibition in cancer cell lines while sparing healthy cells. This indicates potential for developing selective therapeutic agents with reduced side effects .
Case Study 2: Transport Mechanisms
Investigations into the transport mechanisms of this compound highlighted its selective uptake via L-type amino acid transporters. This property could be exploited for designing drug delivery systems that enhance the therapeutic index of anticancer drugs by improving their localization at tumor sites.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclic structure with tert-butoxycarbonyl group | High tumor uptake; enzyme modulation |
| N-Boc-D-tert-leucine | Similar Boc-protected amino acid | Moderate biological activity; less specificity |
| Other cyclic amino acids | Varied structures; different substituents | Variable effects on enzyme activity |
Mechanism of Action
The mechanism by which 2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butyl carbamate group can interact with enzymes or receptors, leading to modulation of their activity. The cyclobutane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Features
The compound is structurally distinct from related Boc-protected amino acids, such as the Type D and L inhibitors described in . These analogs, including (R)- and (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid, share the Boc-amino motif but differ in backbone and substituents:
- Backbone: The target compound has a rigid cyclobutane ring, whereas analogs like CW1–CW20 employ a flexible propanoic acid chain.
- Substituents : The cyclobutane derivative features 3,3-dimethyl groups , while analogs include a 4-iodophenyl group at the β-position.
Key Implications :
Physicochemical Properties
| Property | Target Compound | Type D/L Inhibitors (e.g., CW1–CW20) |
|---|---|---|
| Molecular Weight | ~285.3 g/mol (estimated) | ~435.2 g/mol (with iodophenyl group) |
| logP | ~2.1 (predicted) | ~3.5 (iodine contributes to higher logP) |
| Solubility | Moderate (dimethyl groups reduce polarity) | Low (iodophenyl increases hydrophobicity) |
| Stability | Stable under acidic conditions (Boc protection) | Susceptible to dehalogenation (iodine) |
Note: Predicted values based on structural modeling; experimental validation required.
Mechanistic Contrast :
- The cyclobutane derivative’s rigidity may favor interactions with deep hydrophobic pockets in enzymes (e.g., proteases).
- The iodophenyl analogs leverage halogen bonding for enhanced affinity, a feature absent in the dimethyl-substituted cyclobutane compound.
Challenges :
- Cyclobutane formation is less atom-economical compared to propanoic acid chain elongation, increasing synthetic complexity.
- Steric hindrance from dimethyl groups complicates purification and characterization.
Biological Activity
2-[(tert-butoxycarbonyl)amino]-3,3-dimethylcyclobutane-1-carboxylic acid, also known by its systematic name (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, is a cyclobutane derivative with significant potential in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to enhance stability and facilitate further reactions. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals.
- Molecular Formula : C₁₂H₂₁N₁O₄
- Molar Mass : 243.30 g/mol
- CAS Number : 1935413-64-1
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, similar compounds within the cyclobutane series have shown promising biological properties, particularly in anti-inflammatory and anticancer activities. The presence of the tert-butoxycarbonyl group suggests potential interactions with various biological targets.
- Enzyme Interaction : Cyclobutane derivatives can interact with enzymes, potentially inhibiting or modulating their activity.
- Receptor Binding : The structural characteristics may allow binding to specific receptors, influencing signaling pathways related to inflammation and cancer.
- Steric Hindrance : The two methyl groups at the 2-position provide steric hindrance that may affect the compound's reactivity and interaction with biological macromolecules.
Comparative Analysis of Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylcyclobutane-1-carboxylic acid | C₁₂H₂₁N₁O₄ | Contains an additional methyl group on the cyclobutane ring |
| 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane | C₁₂H₂₁N₁O₄ | Features a hydroxyl group that may influence solubility and reactivity |
| (1S,3R)-3-(tert-butoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid | C₁₁H₁₉N₁O₄ | A cyclopentane derivative that alters ring strain and reactivity |
Q & A
Q. Table 1. Representative Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 1.4 (s, 9H, Boc), δ 3.1–3.3 (m, cyclobutane) | |
| IR | 1715 cm⁻¹ (C=O), 3320 cm⁻¹ (N-H) |
What safety precautions are necessary when handling this compound?
Basic Research Question
While specific toxicological data are unavailable for this compound, analogous Boc-protected amino acids require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Respiratory Protection : Use NIOSH-approved P95 respirators for dust/particulates; OV/AG/P99 cartridges if vapor exposure is suspected .
- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks .
Advanced Research Consideration
Perform a risk assessment for potential decomposition products (e.g., tert-butyl alcohol or carbon dioxide under acidic conditions) .
How does the cyclobutane ring influence the compound’s reactivity?
Advanced Research Question
The strained cyclobutane ring increases susceptibility to ring-opening reactions under thermal or acidic conditions. For example:
- Thermal Stability : Monitor via thermogravimetric analysis (TGA); decomposition typically occurs above 150°C for similar Boc-protected cyclobutanes .
- Acid Sensitivity : Boc deprotection with trifluoroacetic acid (TFA) may proceed faster than linear analogs due to ring strain .
What are the challenges in characterizing this compound’s stability in solution?
Basic Research Question
Use accelerated stability studies:
- Store solutions in DMSO or DCM at −20°C and monitor degradation via HPLC over 1–4 weeks.
- Avoid aqueous buffers (pH < 5 or > 8) to prevent Boc cleavage .
Advanced Research Consideration
Apply kinetic modeling to predict degradation pathways. For example, Arrhenius plots can estimate shelf life at different temperatures .
Are there known structural analogs with documented bioactivity?
Advanced Research Question
Yes, analogs like 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (Similarity: 0.93) have been explored in peptidomimetics and protease inhibitors . Modifications to the cyclobutane’s substituents (e.g., dimethyl groups) may enhance metabolic stability or binding affinity .
What computational tools can predict this compound’s physicochemical properties?
Advanced Research Question
- LogP/Solubility : Use Schrödinger’s QikProp or ACD/Labs Percepta.
- pKa Estimation : SPARC or MarvinSketch to predict Boc deprotonation (~pH 2–3) .
- Conformational Analysis : Molecular dynamics simulations (e.g., AMBER) to study cyclobutane ring puckering effects .
How should waste containing this compound be disposed of?
Basic Research Question
Follow hazardous waste protocols:
- Neutralize acidic/basic residues before disposal.
- Contract licensed waste management services for incineration or chemical degradation .
What gaps exist in the ecological toxicity data for this compound?
Advanced Research Question
No data are available on biodegradation, bioaccumulation, or aquatic toxicity. Researchers should conduct:
- Microtox® Assays : Assess acute toxicity to Vibrio fischeri.
- OECD 301 Tests : Evaluate ready biodegradability .
How can this compound be applied in solid-phase peptide synthesis (SPPS)?
Advanced Research Question
The Boc group serves as a temporary protecting group for amines. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
